11-Dehydro-thromboxane B2

概要

説明

11-Dehydro-thromboxane B2 is a metabolite derived from thromboxane A2, which is produced by activated platelets. This compound is released during platelet activation and is found in urine. It serves as a biomarker for monitoring platelet activation and the effectiveness of aspirin therapy in preventing heart disease and other conditions where platelet activation is prominent .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 11-Dehydro-thromboxane B2 involves the enzymatic conversion of thromboxane B2. Thromboxane B2 is first produced from thromboxane A2, which is generated from arachidonic acid by the action of cyclooxygenase-1 (COX-1) and thromboxane synthase. Thromboxane B2 is then metabolized to this compound through the action of 11-hydroxy dehydrogenase .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from biological samples, such as urine or blood plasma. This process includes solid-phase extraction and chromatographic techniques to isolate and quantify the compound .

化学反応の分析

Formation from Thromboxane A₂

11-Dehydro-TXB₂ is generated through the non-enzymatic hydrolysis of TXA₂ , a short-lived pro-thrombotic eicosanoid. TXA₂ rapidly converts to thromboxane B₂ (TXB₂), which undergoes enzymatic dehydrogenation at the C-11 position to yield 11-dehydro-TXB₂ . This reaction is catalyzed by 11-hydroxythromboxane B₂ dehydrogenase (TXDH) in the endoplasmic reticulum .

| Reaction Step | Substrate | Product | Enzyme/Condition | Reference |

|---|---|---|---|---|

| TXA₂ → TXB₂ | TXA₂ | TXB₂ | Non-enzymatic hydrolysis | |

| TXB₂ → 11-dehydro-TXB₂ | TXB₂ | 11-dehydro-TXB₂ | TXDH (NAD⁺-dependent) |

Metabolic Stability and Degradation

11-Dehydro-TXB₂ exhibits greater stability compared to TXA₂ (half-life: ~45 minutes) , making it a reliable biomarker for thromboxane production. Key stability characteristics include:

-

Resistance to ex vivo platelet activation artifacts , unlike TXB₂, which is prone to artificial elevation during blood sampling .

-

Non-enzymatic degradation in erythrocytes contributes minimally (<5%) to its formation .

-

Further hepatic metabolism produces 11-dehydro-2,3-dinor-TXB₂ , a minor urinary metabolite .

Analytical Quantification Methods

Measurement of 11-dehydro-TXB₂ employs advanced techniques to ensure specificity:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Derivatization : Requires methoxylamine (MO) treatment to stabilize carbonyl groups .

-

Chromatographic conditions :

-

Detection : Negative-ion electrospray ionization with transitions m/z 367 → 305 (11-dehydro-TXB₂) and m/z 371 → 309 (deuterated internal standard) .

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Used historically for quantifying 11-dehydro-TXB₂ in plasma, with sensitivity in the picogram range .

Biological Interactions and Implications

While not a direct chemical reaction, 11-dehydro-TXB₂ exhibits agonist activity at CRTH2 receptors (chemoattractant receptor-homologous molecule expressed on TH2 cells) . This interaction:

科学的研究の応用

Cardiovascular Disease Risk Assessment

Role as a Biomarker:

11-dehydro-TXB2 serves as a non-invasive biomarker for assessing platelet activity and thromboxane biosynthesis in cardiovascular diseases. Elevated levels are associated with increased risks of major adverse cardiovascular events (MACEs) and other thromboembolic conditions.

Case Study:

A study involving patients with acute myocardial infarction (AMI) demonstrated that baseline urinary 11-dehydro-TXB2 levels were significantly higher in patients who experienced MACEs compared to those who did not. The odds ratio for predicting MACEs was found to be 1.58, indicating a strong correlation between elevated 11-dehydro-TXB2 levels and adverse outcomes in AMI patients .

Data Table: Urinary 11-Dehydro-TXB2 Levels in AMI Patients

| Patient Group | Mean 11-dehydro-TXB2 (pg/mL) | P-Value |

|---|---|---|

| With MACEs | 7.73 ± 0.53 | <0.001 |

| Without MACEs | 7.28 ± 0.45 |

Thromboembolic Events in Nephrology

Clinical Relevance:

In patients with membranous nephropathy (MN), elevated serum levels of 11-dehydro-TXB2 have been linked to an increased risk of thromboembolic events. A recent study established a highly sensitive time-resolved fluorescence immunoassay (TRFIA) for detecting 11-dehydro-TXB2, revealing significantly higher concentrations in MN patients compared to healthy controls .

Data Table: Serum Levels of 11-Dehydro-TXB2 in MN Patients

| Group | Mean Serum Level (pg/mL) | P-Value |

|---|---|---|

| Healthy Controls | X | |

| MN Patients | Y | <0.05 |

Metabolic Syndrome and Aspirin Response

Predictor of Aspirin Efficacy:

In males with metabolic syndrome, urinary levels of 11-dehydro-TXB2 have been found to be elevated, suggesting its potential role in evaluating the effectiveness of aspirin therapy for preventing atherosclerotic cardiovascular diseases (ASCVDs). In a study involving aspirin-naive males, two-thirds exhibited elevated urinary 11-dehydro-TXB2 levels, indicating a high risk for cardiovascular events .

Data Table: Urinary 11-Dehydro-TXB2 Levels in Metabolic Syndrome Patients

| Urinary Level Range (pg/mg creatinine) | No. of Patients | Mean ± SD (pg/mg creatinine) |

|---|---|---|

| <2500 | 27 | 1668 ± 606 |

| 2500 - 10,000 | 53 | 4064 ± 1283 |

| >10,000 | 2 | 11,353 ± 1231 |

Future Directions and Implications

The findings surrounding the applications of 11-dehydro-TXB2 suggest its potential utility as a biomarker for various health conditions related to thrombotic events and cardiovascular risk assessment. Future research could focus on standardizing its measurement techniques across different populations and exploring its predictive capabilities in broader clinical settings.

作用機序

11-Dehydro-thromboxane B2 exerts its effects by serving as a stable biomarker for thromboxane A2 activity. Thromboxane A2 is a potent vasoconstrictor and inducer of platelet aggregation. The measurement of this compound levels in urine or blood provides insights into the extent of platelet activation and the effectiveness of antiplatelet therapies . The molecular targets involved include cyclooxygenase-1 (COX-1) and thromboxane synthase, which are key enzymes in the biosynthesis of thromboxane A2 .

類似化合物との比較

Thromboxane B2: The immediate precursor of 11-Dehydro-thromboxane B2, produced from thromboxane A2.

2,3-Dinor-thromboxane B2: Another metabolite of thromboxane B2, produced through a distinct metabolic pathway.

Uniqueness: this compound is unique in its stability and its role as a reliable biomarker for thromboxane A2 activity. Unlike thromboxane A2, which has a very short half-life, this compound is more stable and can be easily measured in biological samples, making it an essential tool for monitoring platelet function and the effectiveness of antiplatelet therapies .

生物活性

11-Dehydro-thromboxane B2 (11-dTXB2) is a significant metabolite of thromboxane A2 (TXA2), a potent eicosanoid involved in various physiological processes, including platelet aggregation, vasoconstriction, and inflammation. Understanding the biological activity of 11-dTXB2 is crucial for its implications in cardiovascular diseases, metabolic syndromes, and other pathophysiological conditions.

1. Formation and Metabolism

11-dTXB2 is formed from the hydrolysis of TXB2, which itself is derived from TXA2 through enzymatic pathways involving cyclooxygenase (COX) and thromboxane synthase. The half-life of 11-dTXB2 in plasma is approximately 45 minutes, making it a stable indicator of TXA2 synthesis in vivo .

The production of 11-dTXB2 occurs primarily in platelets and other cells responding to stimuli such as vascular injury or inflammation. Its measurement can provide insights into the activation state of platelets and the overall thromboxane biosynthesis in the body.

Cardiovascular Diseases

Research indicates that urinary levels of 11-dTXB2 are elevated in various cardiovascular conditions, including atherosclerosis, myocardial infarction, and diabetes mellitus. For instance, a study involving aspirin-naive males with metabolic syndrome found that two-thirds had elevated urinary 11-dTXB2 levels, which correlated with increased cardiovascular risk factors such as homocysteine levels and high-sensitivity C-reactive protein (hs-CRP) .

Table 1: Urinary this compound Levels in Patients with Metabolic Syndrome

| 11-Dehydro-TXB2 Level (pg/mg Creatinine) | Number of Patients | Mean ± SD | Range | ESC SCORE ≥ 5% |

|---|---|---|---|---|

| All Levels | 82 | 3453 ± 2010 | 494 – 12,224 | 16 |

| < 2500 | 27 | 1668 ± 606 | 494 – 2433 | 5 |

| 2500 ≤ Level ≤ 10,000 | 53 | 4064 ± 1283 | 2583 – 8927 | 10 |

| > 10,000 | 2 | 11,353 ± 1231 | 10,483 – 12,224 | 1 |

This table demonstrates the significant variation in urinary levels of 11-dTXB2 among patients with metabolic syndrome and highlights its potential as a biomarker for assessing cardiovascular risk.

Diabetes and Thromboxane Activity

In diabetic patients, elevated levels of urinary 11-dTXB2 have been linked to increased risks of serious vascular events. A study indicated that chronic treatment with low-dose aspirin could reduce urinary excretion of this metabolite by approximately 70-80%, suggesting its role as a therapeutic target in managing thromboxane-related complications in diabetes .

3. Research Findings and Case Studies

Several studies have reinforced the importance of measuring urinary excretion of 11-dTXB2 as a non-invasive biomarker for assessing platelet activation and thromboxane biosynthesis:

- Case Study: Aspirin Efficacy : In patients treated with low-dose aspirin, urinary levels of 11-dTXB2 were significantly reduced, indicating effective inhibition of TXA2 production. This reduction was associated with decreased incidence rates of thrombotic events .

- Clinical Observations : Elevated levels of urinary 11-dTXB2 were observed in patients post-stroke and those with chronic obstructive pulmonary disease (COPD), underscoring its relevance in inflammatory conditions .

4. Conclusion

The biological activity of this compound serves as an essential marker for assessing thromboxane A2 biosynthesis and platelet activation in various clinical contexts. Its elevation is associated with significant cardiovascular risks and inflammatory diseases. Future research should focus on standardizing measurement techniques and exploring therapeutic interventions targeting thromboxane pathways to mitigate associated health risks.

特性

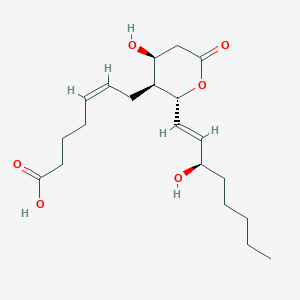

IUPAC Name |

(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYIVXDPWBUJBQ-UHHGALCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67910-12-7 | |

| Record name | 11-Dehydro-TXB2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67910-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-DEHYDROTHROMBOXANE B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ6ST9UG7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 11-dehydro-TXB2 linked to platelet activation and why is it considered a valuable biomarker?

A: 11-Dehydro-TXB2 is formed primarily through the metabolism of TXA2, a product of the COX-1 pathway in activated platelets [, , , , ]. Measuring urinary 11-dehydro-TXB2 levels provides a more stable and reliable reflection of TXA2 production in the body compared to directly measuring the short-lived TXA2 [, , ]. Elevated 11-dehydro-TXB2 levels have been detected in conditions associated with increased platelet activity such as cardiovascular diseases [, , , , , ], diabetes [], preeclampsia [], and mastocytosis [].

Q2: How do researchers measure 11-dehydro-TXB2 levels and what are the challenges associated with these methods?

A: Researchers primarily measure urinary 11-dehydro-TXB2 levels using immunoassays, such as ELISA or radioimmunoassay (RIA) [, , , , , , , , , ]. Gas chromatography-mass spectrometry (GC-MS) provides a highly accurate alternative but is more technically demanding [, ].

Q3: Aspirin is a known inhibitor of TXA2 production. How can 11-dehydro-TXB2 be used to assess aspirin responsiveness?

A: Aspirin's antiplatelet effect stems from its irreversible inhibition of COX-1, the enzyme responsible for TXA2 synthesis [, , ]. Measuring urinary 11-dehydro-TXB2 levels after aspirin administration allows for the assessment of aspirin's effectiveness in suppressing TXA2 production [, , , , , , ]. Individuals exhibiting high 11-dehydro-TXB2 levels despite aspirin therapy are often classified as "aspirin resistant" and may be at increased risk of cardiovascular events [, , , , ].

Q4: Beyond cardiovascular disease, in what other conditions has 11-dehydro-TXB2 shown potential as a biomarker?

A4: Research suggests that 11-dehydro-TXB2 could be a useful biomarker in a range of conditions:

- Preeclampsia: Elevated levels in early pregnancy may indicate increased risk, and monitoring 11-dehydro-TXB2 could guide aspirin treatment decisions [].

- Mastocytosis: Patients often exhibit elevated 11-dehydro-TXB2, suggesting a potential role for thromboxane in mast cell-mediated inflammation [].

- COPD: Higher urinary 11-dehydro-TXB2 levels are associated with worse respiratory symptoms, health status, and quality of life in COPD patients [].

- Tinnitus: Patients with tinnitus show higher plasma 11-dehydro-TXB2 levels compared to controls, suggesting a possible link between platelet activity and this condition [, ].

Q5: What are the future directions for research on 11-dehydro-TXB2?

A5: Future research should focus on:

- Standardizing 11-dehydro-TXB2 assays: This will allow for more reliable comparisons across studies and improve the biomarker's clinical utility [, ].

- Identifying sources of 11-dehydro-TXB2 beyond platelets: This will enable a more nuanced understanding of its role in various diseases [].

- Investigating 11-dehydro-TXB2 as a therapeutic target: Developing drugs that specifically inhibit its production or signaling pathways could offer new treatment avenues for inflammatory and cardiovascular diseases [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。